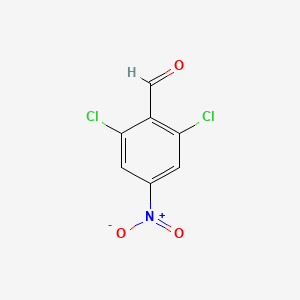

2,6-Dichloro-4-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSIAOWNUAVTHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618686 | |

| Record name | 2,6-Dichloro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88159-67-5 | |

| Record name | 2,6-Dichloro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comparative Technical Analysis of 2,6-Dichloro-4-nitrobenzaldehyde and 2-chloro-4-nitrobenzaldehyde: Structure, Synthesis, and Reactivity

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical research, substituted benzaldehydes serve as pivotal intermediates. Their unique reactivity, governed by the nature and position of substituents on the aromatic ring, allows for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of two such compounds: 2,6-Dichloro-4-nitrobenzaldehyde and 2-chloro-4-nitrobenzaldehyde. The presence of electron-withdrawing nitro and chloro groups profoundly influences the electrophilicity of the aldehyde and the reactivity of the aromatic ring. The primary structural distinction—the presence of a second chlorine atom at the C-6 position in this compound—introduces significant steric and electronic effects, leading to divergent chemical behaviors and synthetic applications. This document aims to elucidate these differences for researchers, scientists, and drug development professionals, providing a comprehensive understanding of their respective properties, synthesis, and reactivity profiles.

Structural and Physicochemical Properties: A Comparative Overview

The fundamental difference between the two molecules lies in the substitution pattern on the benzaldehyde core. This compound possesses a symmetrical substitution pattern with two chlorine atoms flanking the aldehyde group, while 2-chloro-4-nitrobenzaldehyde is asymmetrically substituted. This seemingly minor variation has significant consequences for their physical and chemical properties.

Caption: Molecular structures of the two benzaldehyde derivatives.

The table below summarizes the key physicochemical properties of the two compounds.

| Property | This compound | 2-chloro-4-nitrobenzaldehyde |

| Molecular Formula | C₇H₃Cl₂NO₃ | C₇H₄ClNO₃ |

| Molecular Weight | 220.01 g/mol [1] | 185.56 g/mol [2][3] |

| CAS Number | 88159-67-5[1] | 5568-33-2[2] |

| Appearance | Slowly solidifying oil[4] or solid | Solid |

| Melting Point | Not specified, solidifies slowly | Not specified |

| Solubility | Soluble in dichloromethane | Slightly soluble in water, soluble in organic solvents like ethanol and ether.[5] |

Electronic and Steric Effects

The chemical reactivity of these aldehydes is dictated by the interplay of electronic and steric effects imparted by their substituents.

-

Electronic Effects : Both molecules are highly electron-deficient aromatic systems. The nitro group at the para-position and the chlorine atom(s) at the ortho-position(s) are potent electron-withdrawing groups.[1] This electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][5] The d-chloro derivative, with two chlorine atoms, experiences a more pronounced inductive withdrawal, further enhancing the electrophilicity of the aldehyde group compared to its mono-chloro counterpart.

-

Steric Hindrance : A critical point of divergence is the steric environment around the aldehyde functional group. In this compound, the two chlorine atoms at the C-2 and C-6 positions create significant steric hindrance.[1] This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down or inhibiting reactions that are facile for less hindered aldehydes. In contrast, 2-chloro-4-nitrobenzaldehyde has only one ortho substituent, presenting a less sterically crowded reaction site.

Comparative Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of these compounds. The differences in their substitution patterns give rise to distinct spectral signatures.

| Spectroscopic Technique | This compound | 2-chloro-4-nitrobenzaldehyde |

| ¹H NMR | A singlet for the two equivalent aromatic protons. A singlet for the aldehydic proton (~10 ppm).[1] | Three distinct signals in the aromatic region. A singlet for the aldehydic proton (~10 ppm). |

| ¹³C NMR | Fewer signals due to molecular symmetry. Carbonyl carbon at ~190 ppm. Carbon attached to the nitro group at ~151 ppm.[1] | More complex spectrum with distinct signals for each carbon atom. Carbonyl carbon at ~190 ppm. |

| IR Spectroscopy | Characteristic peaks for C=O (aldehyde), C-Cl, and N-O (nitro group) stretching. | Similar characteristic peaks to the di-chloro derivative.[3] |

| Mass Spectrometry | Molecular ion (M⁺) peak with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | Molecular ion (M⁺) peak with a characteristic M+2 peak for one chlorine atom (ratio ~3:1).[3] |

The symmetry of this compound simplifies its ¹H NMR spectrum, showing a single peak for the two identical aromatic protons. In contrast, the three aromatic protons of 2-chloro-4-nitrobenzaldehyde are in different chemical environments and would thus produce a more complex splitting pattern.

Synthesis and Reactivity Pathways

The synthetic routes to these molecules often start from correspondingly substituted toluenes or benzaldehydes. The choice of starting material and reaction conditions is crucial for achieving good yields and purity.

Representative Synthetic Protocols

Protocol 1: Synthesis of this compound via Nitration

This method involves the electrophilic nitration of 2,6-dichlorobenzaldehyde. The strong deactivating and ortho, para-directing nature of the chlorine atoms, combined with the meta-directing aldehyde group, funnels the incoming nitro group to the C-4 position.[1]

Materials:

-

2,6-Dichlorobenzaldehyde[6]

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

Procedure:

-

A mixture of concentrated nitric acid and sulfuric acid is prepared and cooled.

-

2,6-Dichlorobenzaldehyde is slowly added to the nitrating mixture, maintaining a low temperature to control the exothermic reaction.

-

The reaction is stirred for a specified period to ensure complete nitration.

-

The reaction mixture is then poured onto ice, leading to the precipitation of the product.

-

The solid is filtered, washed with water to remove acid residues, and purified, often by recrystallization or chromatography.

Protocol 2: Synthesis of 2-chloro-4-nitrobenzaldehyde via Oxidation

A common route to 2-chloro-4-nitrobenzaldehyde involves the oxidation of 2-chloro-4-nitrotoluene.[3]

Materials:

Procedure:

-

2-Chloro-4-nitrotoluene is dissolved in a suitable solvent like DCM.

-

An oxidizing agent, such as activated manganese dioxide, is added to the solution.

-

The mixture is stirred, often at reflux, for several hours to facilitate the oxidation of the methyl group to an aldehyde.

-

The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the solid oxidant is filtered off, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel.[3]

Caption: Comparative synthetic workflows for the two benzaldehydes.

Comparative Reactivity

-

Nucleophilic Addition to the Aldehyde : While both aldehydes are highly activated towards nucleophilic addition due to electron-withdrawing groups, the steric hindrance in this compound can be a determining factor.[1] Reactions with bulky nucleophiles may proceed significantly slower or require more forcing conditions compared to 2-chloro-4-nitrobenzaldehyde.

-

Reduction of the Nitro Group : The nitro group in both compounds can be readily reduced to an amino group, a crucial transformation in the synthesis of many pharmaceuticals and dyes.[1] This reaction opens up avenues for further functionalization, such as diazotization or acylation. This conversion is a key step in enhancing a molecule's biological activity in drug development.[1]

-

Nucleophilic Aromatic Substitution : The chlorine atoms on these electron-deficient rings can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.[1] The increased electron deficiency of the di-chloro derivative might enhance its reactivity in such substitutions, although steric factors would also play a role.

Applications in Research and Drug Development

The distinct structural and reactivity profiles of these two compounds make them valuable precursors for different classes of molecules.

-

This compound : Its symmetrical structure and defined reactivity make it a useful building block for creating specific molecular scaffolds. It is a precursor for compounds like 2,6-dichloro-4-aminobenzaldehyde, an intermediate in the synthesis of various biologically active molecules.[1] The steric hindrance it provides can be strategically exploited to direct reactions or to create sterically demanding environments in the target molecule, which can be crucial for receptor binding or modulating biological activity. It has also been used in the synthesis of porphyrin complexes.[1]

-

2-chloro-4-nitrobenzaldehyde : This versatile intermediate is used in the synthesis of a wide range of compounds.[7] Its applications include the preparation of substituted quinazolines, which are core structures in many therapeutic agents, and bi-aryl compounds via Suzuki-Miyaura coupling.[7] The aldehyde group can undergo Knoevenagel condensation to form stilbene derivatives, which are important pharmacophores.[7] The nitro group in nitrobenzaldehydes, in general, has been investigated for its role in photodynamic cancer therapy, where upon activation by UV light, it can induce intracellular acidification and apoptosis in tumor cells.[8]

Conclusion

This compound and 2-chloro-4-nitrobenzaldehyde, while structurally similar, exhibit distinct chemical personalities governed by the presence of a second ortho-chlorine substituent. The di-chloro compound is characterized by higher molecular weight, greater steric hindrance around the reactive aldehyde center, and a symmetric structure that simplifies its spectroscopic signature. In contrast, the mono-chloro analog offers a more accessible aldehyde group for chemical transformations.

For the synthetic chemist, the choice between these two reagents is a strategic one. This compound is the precursor of choice when steric bulk is a desired feature in the final product or when its inherent symmetry can be used to advantage in a synthetic sequence. 2-chloro-4-nitrobenzaldehyde, with its broader range of documented reactions, serves as a versatile workhorse for accessing a diverse array of heterocyclic and bi-aryl structures. A thorough understanding of their nuanced differences in reactivity and physical properties is paramount for their effective utilization in the design and synthesis of novel molecules for pharmaceutical and other applications.

References

-

PrepChem. Synthesis of this compound. Available at: [Link]

-

PubChem. 2-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 278166. Available at: [Link]

- Google Patents. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

-

PubChem. 4-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 79674. Available at: [Link]

- Google Patents. US3542858A - Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor.

-

Study.com. Synthesize 2-chloro-4-nitrobenzoic acid from toluene and any other reagents necessary. Available at: [Link]

-

ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

-

Fine Chemical Engineering. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

-

Organic Syntheses. p-NITROBENZALDEHYDE. Available at: [Link]

-

NIST WebBook. Benzaldehyde, 2,6-dichloro-. Available at: [Link]

-

PubChemLite. 2-chloro-4-nitrobenzaldehyde (C7H4ClNO3). Available at: [Link]

-

PubChem. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066. Available at: [Link]

-

PubChem. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933. Available at: [Link]

-

Wikipedia. 4-Nitrobenzaldehyde. Available at: [Link]

- Google Patents. KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde.

-

Patsnap. Synthesis method of 2, 6-dichloro-4-aminophenol. Available at: [Link]

-

NIH National Center for Biotechnology Information. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Available at: [Link]

Sources

- 1. This compound | 88159-67-5 | Benchchem [benchchem.com]

- 2. 2-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-nitrobenzaldehyde | 5568-33-2 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. Benzaldehyde, 2,6-dichloro- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dichloro-4-nitrobenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2,6-Dichloro-4-nitrobenzaldehyde for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explain the causality behind its synthetic utility and application-specific value. We will dissect its molecular characteristics, synthesis, reactivity, and critical role as a scaffold in constructing complex, high-value molecules.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic aldehyde whose reactivity is significantly influenced by the strong electron-withdrawing effects of two chlorine atoms ortho to the aldehyde and a nitro group in the para position. This electronic arrangement makes the aromatic ring electron-deficient and activates the functional groups for various transformations.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| CAS Number | 88159-67-5 | [1] |

| Appearance | Oil that slowly solidifies | [2] |

| InChI Key | FTSIAOWNUAVTHV-UHFFFAOYSA-N | [1] |

Synthesis Pathway: Swern Oxidation

The synthesis of this compound is reliably achieved through the Swern oxidation of its corresponding alcohol, 2,6-dichloro-4-nitrobenzyl alcohol. This method is favored for its mild reaction conditions, which prevent over-oxidation to the carboxylic acid—a common challenge with stronger oxidizing agents. The causality behind this choice lies in the formation of a dimethylchlorosulfonium cation intermediate, which is a highly specific and controlled oxidizing agent for primary alcohols.

Experimental Protocol: Synthesis via Swern Oxidation[2]

-

Activator Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (0.7 cm³, 8.0 mmol) in dichloromethane (12 cm³) and cool the solution to -60°C.

-

Sulfoxide Addition: Add a solution of dimethyl sulfoxide (1.2 cm³) in dichloromethane (5 cm³) dropwise to the stirred oxalyl chloride solution. Maintain the temperature at -60°C for 10 minutes to form the active oxidant.

-

Substrate Addition: Introduce a solution of 2,6-dichloro-4-nitrobenzyl alcohol (1.53 g, 6.9 mmol) in dichloromethane (10 cm³) dropwise. Stir the mixture at -60°C for 30 minutes.

-

Quenching: Add triethylamine (4.6 cm³, 33 mmol) to the reaction mixture. Allow the solution to warm to room temperature.

-

Work-up: Add water (35 cm³) to the mixture. Separate the organic layer and extract the aqueous phase with an additional portion of dichloromethane (35 cm³).

-

Purification: Combine the organic fractions. Wash sequentially with 2M hydrochloric acid (60 cm³), water (60 cm³), saturated sodium carbonate solution (60 cm³), and a final portion of water (60 cm³).

-

Isolation: Dry the organic layer over an appropriate drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product as a pure oil which solidifies upon standing.

Synthesis Workflow Diagram

Caption: Swern oxidation workflow for synthesizing this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatility as a chemical intermediate. Its three distinct functional groups serve as handles for a wide range of transformations, making it a valuable scaffold for building diverse molecular libraries.[1]

-

The Nitro Group: This group is readily reduced to an amino group (2,6-dichloro-4-aminobenzaldehyde).[1] This transformation is a cornerstone in drug development, as the introduction of a primary amine provides a nucleophilic site for further functionalization, often enhancing a molecule's biological activity and pharmacokinetic properties.[1]

-

The Aldehyde Group: As a classic electrophilic center, the aldehyde readily participates in fundamental organic reactions such as condensation and nucleophilic additions.[1] This reactivity is crucial for constructing larger, complex structures like porphyrin complexes, which have applications in catalysis and materials science.[1]

-

The Chlorine Atoms: The chlorine atoms can be displaced via nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of other functional groups, further expanding the diversity of accessible derivatives.[1]

Diagram of Synthetic Potential

Caption: Versatility of this compound as a chemical intermediate.

Applications in Drug Development and Agrochemicals

The unique electronic properties of this molecule make it a valuable precursor in several high-stakes industries.

-

Pharmaceuticals: Research has demonstrated that derivatives of this compound show potential in the development of novel antibiotics, with some exhibiting efficacy against Mycobacterium tuberculosis.[1] The synthetic pathway often involves the crucial step of reducing the nitro group to an amine to modulate biological activity.[1]

-

Agrochemicals: The precursor to this compound, 2,6-dichlorobenzaldehyde, is a key intermediate in the synthesis of benzoylurea insecticides like hexaflumuron and diflubenzuron.[1] The nitration of this precursor to form this compound directly links it to the production of important agricultural chemicals.[1]

-

Materials Science: Its ability to undergo condensation reactions via the aldehyde group makes it a building block for creating large heterocyclic macrocycles, such as porphyrins, which are investigated for their roles in catalysis and advanced materials.[1]

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic methods.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | The aldehydic proton is expected to appear as a singlet at a high chemical shift (downfield), typically around 10 ppm. The two equivalent aromatic protons would produce a singlet in the aromatic region, influenced by the strong electron-withdrawing effects of the substituents.[1] |

| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon of the aldehyde, the carbon atoms attached to the chlorine and nitro groups, and the remaining aromatic carbons, each with a chemical shift indicative of its electronic environment.[1] |

Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount. The following is a summary of key safety information.

| Hazard Category | Precautionary Measures |

| Eye Irritation | Causes serious eye irritation (H319). Wear approved safety goggles or a face shield.[3][4] In case of contact, rinse cautiously with water for several minutes.[4] |

| Skin Sensitization | May cause an allergic skin reaction (H317). Handle with gloves, and wash skin thoroughly after handling.[3] |

| Inhalation | Avoid breathing dust.[3] Use in a well-ventilated area or under a chemical fume hood.[4] |

| Environmental | Harmful to aquatic life with long-lasting effects (H412). Avoid release to the environment.[3] |

| General Handling | Use proper personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3] Contaminated work clothing should not be allowed out of the workplace. |

Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and rinse skin with water. If inhaled, move to fresh air.[3] If ingested, make the victim drink water (two glasses at most) and consult a physician. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3]

References

-

PrepChem. Synthesis of this compound. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2,6-Dichloro-4-Nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichloro-4-nitrobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its utility in these synthetic pathways is profoundly influenced by its solubility in various organic solvents, which governs reaction kinetics, product purification, and formulation. This technical guide addresses the notable absence of quantitative solubility data for this compound in the public domain. Instead of presenting non-existent data, this document provides a robust framework for researchers to determine the solubility of this compound in a scientifically rigorous and reproducible manner. Herein, we delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and offer a structured approach to data analysis and presentation. This guide is designed to empower researchers to generate the precise and reliable solubility data essential for their work.

Understanding the Molecule: Physicochemical Properties of this compound

A molecule's structure dictates its physical and chemical properties, including its solubility.[1] this compound (C₇H₃Cl₂NO₃, Molar Mass: 220.01 g/mol ) is a substituted aromatic aldehyde with strong electron-withdrawing groups—two chlorine atoms in the ortho positions and a nitro group in the para position relative to the aldehyde.[1] These substituents create an electron-deficient aromatic ring, which is key to its reactivity as a synthetic precursor.[1]

The polarity of the molecule is a primary determinant of its solubility. The aldehyde and nitro groups are polar, while the dichlorinated benzene ring is nonpolar. This combination suggests that this compound will exhibit moderate polarity. According to the principle of "like dissolves like," it is anticipated to be more soluble in polar organic solvents than in nonpolar ones.[2] However, the steric hindrance from the two ortho-chloro substituents may influence how effectively solvent molecules can interact with the polar aldehyde group, potentially affecting its solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Key Structural Features |

| This compound | 220.01 | Not widely reported | Aldehyde, two ortho-chloro groups, one para-nitro group |

| 4-Nitrobenzaldehyde | 151.12 | 103-106 | Aldehyde, one para-nitro group[3][4] |

| 2,6-Dichlorobenzaldehyde | 175.01 | 68-70 | Aldehyde, two ortho-chloro groups |

| 2,6-Dichloro-4-nitrophenol | 208.00 | 123-126 | Phenol, two ortho-chloro groups, one para-nitro group |

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy change is a function of both enthalpy (ΔH) and entropy (ΔS) changes during the dissolution process, as described by the equation:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH) : This term represents the energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is greater than the energy required to break the initial interactions, the process is exothermic (ΔH < 0). If more energy is required than is released, the process is endothermic (ΔH > 0). The dissolution of most organic solids is an endothermic process.[5]

-

Entropy of Solution (ΔS) : This term reflects the change in disorder of the system. Typically, the dissolution of a solid into a liquid results in an increase in entropy (ΔS > 0) as the ordered crystal lattice of the solid is disrupted, and the molecules become more randomly distributed in the solvent.

-

Temperature (T) : Temperature plays a crucial role in solubility. For endothermic dissolution processes, increasing the temperature will make the TΔS term larger, thus making ΔG more negative and increasing solubility.[2]

A Practical Guide to Determining the Solubility of this compound

Given the lack of published quantitative data, this section provides detailed, step-by-step protocols for experimentally determining the solubility of this compound. The choice of method will depend on the available instrumentation and the desired precision.

General Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: General workflow for experimental solubility determination.

Gravimetric Method

This is a fundamental and accessible method that relies on the direct measurement of mass.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed, sealable container (e.g., a screw-cap vial).

-

Record the initial mass of the solute.

-

Add a known volume or mass of the desired organic solvent to the container.

-

-

Equilibration:

-

Seal the container to prevent solvent evaporation.

-

Place the container in a constant temperature bath and agitate it (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette to avoid premature crystallization.

-

-

Analysis:

-

Transfer the supernatant to a pre-weighed container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved solute is the final mass of the container minus its initial mass.

-

Solubility can then be expressed in various units, such as g/L or mg/mL.

-

Spectroscopic Method (UV-Vis)

This method is suitable if this compound has a distinct UV-Vis absorbance profile in the chosen solvent.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.2, steps 1 and 2).

-

After equilibration, withdraw a sample of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining concentration.

Methodology:

-

Preparation of a Calibration Curve:

-

Develop an appropriate HPLC method (including column, mobile phase, and detection wavelength).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration and determine the linear regression equation.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.2, steps 1 and 2).

-

After equilibration, withdraw a sample of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm).

-

Dilute the filtered saturated solution with a known volume of the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Data Presentation and Interpretation

To facilitate the systematic collection and comparison of solubility data, the following table is provided as a template for researchers.

Table 2: Template for Recording the Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | Polar Protic | e.g., 25 | e.g., HPLC | ||

| e.g., Ethanol | Polar Protic | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | Polar Aprotic | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | Polar Aprotic | e.g., 25 | e.g., UV-Vis | ||

| e.g., Dichloromethane | Halogenated | e.g., 25 | e.g., Gravimetric | ||

| e.g., Chloroform | Halogenated | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | Aromatic | e.g., 25 | e.g., HPLC | ||

| e.g., Hexane | Nonpolar | e.g., 25 | e.g., Gravimetric | ||

| e.g., N,N-Dimethylformamide (DMF) | Polar Aprotic | e.g., 25 | e.g., HPLC | ||

| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | e.g., 25 | e.g., HPLC |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[6][7] It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[6] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6][8]

Conclusion

References

-

University of California, Davis. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

-

Loba Chemie. (2015). 4–NITROBENZALDEHYDE AR MSDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,6-dichloro-4-hydroxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | 88159-67-5 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Nitrobenzaldehyde 98 555-16-8 [sigmaaldrich.com]

- 4. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

2,6-Dichloro-4-nitrobenzaldehyde electron-deficient aromatic ring chemistry

An In-Depth Technical Guide to the Chemistry of the Electron-Deficient Aromatic Ring of 2,6-Dichloro-4-nitrobenzaldehyde

Authored by a Senior Application Scientist

This compound is a pivotal chemical intermediate whose utility in modern organic synthesis is dictated by the unique electronic characteristics of its aromatic core. The strategic placement of two ortho-chloro substituents and a para-nitro group synergistically depletes the electron density of the benzene ring. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this molecule, with a specific focus on the chemistry stemming from its profoundly electron-deficient nature. We will dissect the mechanistic underpinnings of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, and detail field-proven protocols for its synthesis and transformation. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the distinct chemical properties of this versatile building block.

Molecular Architecture and Electronic Profile

The reactivity of this compound is a direct consequence of its molecular structure. The benzene ring is substituted with three powerful electron-withdrawing groups (EWGs): two chlorine atoms in the ortho positions relative to the aldehyde and a nitro group in the para position.

-

Inductive and Mesomeric Effects: The chlorine atoms exert a strong inductive effect (-I), withdrawing electron density through the sigma bonds. The nitro group is one of the most powerful EWGs, exhibiting both a strong inductive (-I) and a profound resonance/mesomeric (-M) effect.[1] This -M effect delocalizes the ring's π-electrons onto the nitro group, creating significant positive charge character (δ+) on the aromatic carbons, especially those ortho and para to the nitro group.

-

Aldehyde Group: The aldehyde group is also an electron-withdrawing group, further contributing to the electron deficiency of the ring and serving as a primary site for electrophilic reactions.[1]

-

Steric Hindrance: The two chlorine atoms at the C-2 and C-6 positions introduce significant steric hindrance around the aldehyde functionality, which can influence its reactivity with bulky nucleophiles.[1]

This confluence of electronic effects renders the aromatic ring highly electrophilic and primes it for reactions that are atypical for standard benzene derivatives, most notably nucleophilic aromatic substitution.

Physical and Spectroscopic Properties

A summary of the key physical and predicted spectroscopic data for this compound is provided below.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 88159-67-5[1] |

| Molecular Formula | C₇H₃Cl₂NO₃ |

| Molecular Weight | 220.01 g/mol [1] |

| Appearance | Yellowish flakes or fine off-white powder[2] |

| InChI Key | FTSIAOWNUAVTHV-UHFFFAOYSA-N[1] |

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| ¹H NMR | ~10.2 (s, 1H, -CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the electron-withdrawing nature of the ring. A similar proton in 4-nitrobenzaldehyde appears around 10.23 ppm.[1] |

| ~8.3-8.5 (s, 2H, Ar-H) | The two aromatic protons are equivalent and experience strong deshielding from the adjacent chlorine atoms and the para-nitro group.[1] | |

| ¹³C NMR | ~188-191 | The carbonyl carbon is highly electrophilic and resonates far downfield, similar to the ~190.3 ppm shift in 4-nitrobenzaldehyde.[1] |

| ~152 | The carbon atom directly attached to the powerful electron-withdrawing nitro group is significantly deshielded.[1] |

| | ~125-140 | The remaining aromatic carbons appear in this region, with their precise shifts influenced by the cumulative effects of the substituents. |

Synthesis of this compound

The preparation of this compound is typically achieved through direct functionalization of a pre-existing dichlorinated aromatic ring, ensuring the precise regiochemistry of the substituents.

Caption: Key synthetic routes to this compound.

Method 1: Nitration of 2,6-Dichlorobenzaldehyde

This is the most direct and commonly employed method. The causality rests on the principles of electrophilic aromatic substitution on a deactivated ring. The aldehyde and the two chloro groups are deactivating, ortho-para directing groups. However, the steric hindrance from the two ortho-chloro groups strongly disfavors substitution at the positions adjacent to them. Consequently, the incoming nitronium ion (NO₂⁺) is directed almost exclusively to the C-4 position, which is para to the aldehyde and meta to the chloro groups.[3]

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (98%) to 0-5 °C in an ice bath.

-

Substrate Addition: Slowly add solid 2,6-dichlorobenzaldehyde to the cold sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (70%) to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the solution of 2,6-dichlorobenzaldehyde over 30-60 minutes. The internal temperature must be rigorously controlled and maintained between 5-10 °C. The generation of the electrophile (NO₂⁺) is highly exothermic, and poor temperature control can lead to undesired side products.

-

Quenching: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC). Once complete, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound. Yields of 79-84% have been reported for this transformation.[3]

Method 2: Swern Oxidation of 2,6-Dichloro-4-nitrobenzyl alcohol

An alternative strategy involves the oxidation of the corresponding benzyl alcohol. The Swern oxidation is an exceptionally mild and efficient method that avoids the use of harsh heavy metals and proceeds at low temperatures, making it compatible with the sensitive nitro and aldehyde functionalities.

-

Activator Formation: In a dry, inert atmosphere (Nitrogen or Argon), add oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in dichloromethane (DCM) at -78 °C (a dry ice/acetone bath). This step forms the electrophilic chlorosulfonium salt in situ.

-

Alcohol Addition: After stirring for 10-15 minutes, add a solution of 2,6-dichloro-4-nitrobenzyl alcohol in DCM dropwise, ensuring the temperature remains below -60 °C. The alcohol attacks the sulfur center, leading to an alkoxysulfonium salt intermediate.

-

Deprotonation: After stirring for 30 minutes, add a hindered base, typically triethylamine (TEA), to the mixture. The base deprotonates the carbon bearing the oxygen, triggering an intramolecular elimination (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.

-

Workup: Allow the reaction to warm to room temperature. Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.[4]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound, which may solidify upon standing.[4]

The Chemistry of a Severely Electron-Deficient Ring

The primary consequence of the powerful electron-withdrawing substituents is the ring's high susceptibility to attack by nucleophiles. This reactivity is the cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr)

Unlike typical aromatic rings that undergo electrophilic substitution, highly electron-deficient rings like that of this compound readily undergo nucleophilic aromatic substitution (SNAr).[5][6] The reaction proceeds via a two-step addition-elimination mechanism.

Note: The DOT script above is a template. A real implementation would require replacing the placeholder image URLs with actual chemical structure images.

Caption: Synthetic utility of this compound.

-

Pharmaceutical and Agrochemical Synthesis: The scaffold of this molecule is of significant interest in drug discovery and the development of agrochemicals. [1]The ability to perform SNAr reactions allows for the facile introduction of various amine, ether, or thioether functionalities, which are common in biologically active molecules. Furthermore, the 2,6-dichloro-4-aminobenzaldehyde derivative is a crucial intermediate for building more complex heterocyclic systems found in many drugs and pesticides. [1][7]For instance, its precursor, 2,6-dichlorobenzaldehyde, is an intermediate in the synthesis of benzoylurea insecticides. [1]* Materials Science: The aldehyde group readily participates in condensation reactions, making it a useful component for synthesizing larger, conjugated systems. It has been specifically noted for its use in creating porphyrin complexes, which are large macrocycles with important applications in catalysis, sensing, and materials science. [1]* Dye Synthesis: The chromophoric nitro group and the reactive sites on the molecule make it a precursor for various dyes. The transformation into the amino derivative, a common step in dye synthesis, allows for diazotization and coupling to form vibrant azo dyes.

Conclusion

This compound is more than a simple aromatic aldehyde; it is a highly activated and versatile synthetic platform. The strategic arrangement of its electron-withdrawing substituents creates an electron-deficient aromatic ring that inverts the typical reactivity of benzene, favoring nucleophilic over electrophilic substitution. Understanding the causality behind its synthesis and its distinct reactivity in SNAr and reduction reactions allows chemists to harness its full potential. For professionals in drug discovery, materials science, and fine chemical synthesis, mastery of the principles outlined in this guide is key to leveraging this powerful molecule for the creation of novel and complex chemical entities.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Mulvey, D. M., & Pollak, P. I. (1970). Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor. U.S. Patent No. 3,542,858. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Retrieved from [Link]

-

Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. Retrieved from [Link]

-

Gawlicka-Chruszcz, A., Zheng, H., Hyacinth, M., Cymborowski, M., Sabat, M., & Minor, W. (2006). Crystal structure of 2,6-dichlorobenzaldehyde, C7H4Cl2O. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

-

Pearson Study Prep. (2015, February 23). Reduction of Nitro Groups [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2026). Crystal structure of 2,6-dichlorobenzaldehyde, C7H4Cl2O. Retrieved from [Link]

-

SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. Retrieved from [Link]

Sources

- 1. This compound | 88159-67-5 | Benchchem [benchchem.com]

- 2. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. vapourtec.com [vapourtec.com]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. sarchemlabs.com [sarchemlabs.com]

Methodological & Application

Application Note: Chemoselective Reduction of 2,6-Dichloro-4-nitrobenzaldehyde

Executive Summary

This Application Note details the chemoselective reduction of 2,6-dichloro-4-nitrobenzaldehyde to 2,6-dichloro-4-aminobenzaldehyde . This transformation presents a classic "chemoselectivity triangle" challenge: the objective is to reduce the nitro group (

Standard catalytic hydrogenation (e.g.,

-

Method A: Stannous Chloride (

) Reduction (The "Classic" High-Fidelity Protocol). -

Method B: Iron/Ammonium Chloride (

) Reduction (The "Green" Mild Protocol).

Chemoselectivity Analysis & Reaction Logic

The structural complexity of the substrate dictates the method. The 2,6-dichloro substitution pattern provides steric protection to the aldehyde, reducing the rate of nucleophilic attack, but the electron-withdrawing nature of the halogens activates the ring, making the nitro group highly susceptible to reduction.

Competing Reaction Pathways

The diagram below illustrates the desired pathway versus critical failure modes.

Figure 1: Reaction pathways and chemoselectivity risks. The target requires specific conditions to avoid pathways leading to Impurities A, B, and C.

Method A: Stannous Chloride ( ) Reduction

Best for: Small-to-medium scale (<10g), high purity requirements.

Mechanism: Electron transfer from

Reagents & Materials

-

Substrate: this compound (1.0 equiv).

-

Reductant: Tin(II) chloride dihydrate (

) (3.5 – 4.0 equiv). -

Solvent: Ethanol (Absolute) or Ethyl Acetate.[1]

-

Acid: Concentrated HCl (catalytic to stoichiometric, helps solubilize Sn salts).

Protocol Steps

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in Ethanol (10 mL/g).

-

Note: If solubility is poor, mild heating (30°C) is acceptable.

-

-

Reagent Addition: Cool the solution to 0–5°C using an ice bath. Add

(3.5 equiv) portion-wise over 15 minutes. -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2–4 hours.

-

Monitoring: Check by TLC (Solvent: 30% EtOAc/Hexane). The starting material (high

) should disappear, replaced by a fluorescent amine spot (lower

-

-

Quenching (The "Tin Emulsion" Management):

-

Evaporate most of the ethanol under reduced pressure.

-

Dilute the residue with ice-water.

-

Basification: Carefully adjust pH to ~8 using saturated

or 10% -

Observation: A thick white precipitate of tin hydroxide will form.

-

-

Workup:

-

Add Ethyl Acetate and filter the entire biphasic mixture through a Celite pad to remove the tin salts. This prevents the formation of intractable emulsions.

-

Wash the Celite pad with additional Ethyl Acetate.

-

Separate the organic layer, wash with brine, dry over

, and concentrate.

-

Method B: Iron/Ammonium Chloride ( )

Best for: Larger scale (>10g), "Green" chemistry compliance, avoiding strong acids. Mechanism: Single Electron Transfer (SET) from surface-activated Iron.

Reagents[1][3][4]

-

Substrate: this compound (1.0 equiv).

-

Reductant: Iron Powder (325 mesh or finer) (4.0 – 5.0 equiv).

-

Electrolyte: Ammonium Chloride (

) (0.5 – 1.0 equiv). -

Solvent: Ethanol/Water (3:1 ratio).

Workflow Diagram

Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction.

Protocol Steps

-

Setup: In a 3-neck flask fitted with a reflux condenser and mechanical stirrer (preferred over magnetic due to iron clumping), suspend the substrate and

in Ethanol/Water (3:1). -

Activation: Heat the mixture to 60°C.

-

Iron Addition: Add Iron powder portion-wise.

-

Why: Adding all iron at once can cause a sudden exotherm and "runaway" reflux.

-

-

Reflux: Increase temperature to mild reflux (~75–80°C). Stir vigorously for 1–2 hours.

-

Chemistry Insight: The reaction generates iron oxide sludge (

/

-

-

Hot Filtration: While the reaction is still hot , filter through a Celite pad.

-

Caution: If the mixture cools, the product may precipitate out with the iron sludge, leading to yield loss.

-

-

Isolation: Concentrate the filtrate to remove ethanol. The product often precipitates from the remaining aqueous layer or can be extracted with Ethyl Acetate.[4]

Analytical Validation & Characterization

Upon isolation, the product must be validated to ensure the aldehyde and chlorides are intact.

| Feature | Technique | Expected Signal / Observation | Interpretation |

| Aldehyde | 1H-NMR | Singlet at | Confirms preservation of -CHO. Loss of this signal indicates over-reduction to alcohol. |

| Amine | 1H-NMR | Broad singlet at | Confirms reduction of -NO2 to -NH2. |

| Aromatic | 1H-NMR | Singlet (2H) at | Symmetric protons. A shift upfield compared to starting material due to electron-donating -NH2. |

| Nitro | FT-IR | Disappearance of bands at ~1530 & 1350 | Confirms consumption of starting material. |

| Amine | FT-IR | Appearance of doublet at 3300–3500 | Characteristic N-H stretching. |

Storage & Stability (Critical)

The Polymerization Risk: Amino-benzaldehydes are bifunctional monomers capable of self-condensation to form Schiff base oligomers/polymers (poly-imines).

-

Observation: The bright yellow solid turns dark brown/black over time.

-

Prevention:

-

Store Cold: -20°C under Argon/Nitrogen.

-

Store Dark: Light accelerates degradation.

-

Use Immediately: Ideally, generate the amine immediately prior to the next synthetic step (e.g., reductive amination or heterocycle formation).

-

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1] Tetrahedron Letters, 25(8), 839-842.[1]

-

Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Context for mild transfer hydrogenation alternatives).

-

Kumar, R., et al. (2013). Chemoselective reduction of nitroarenes with iron powder in water.[5][6] Green Chemistry. (Validating the Fe/Water/NH4Cl protocol).

-

Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[2][3][5][4][6][7][8][9][10] (General overview of chemoselectivity).

Sources

- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. When 3-nitrobenzaldehyde reacts with SnCl_2 and HCl, what is the product?.. [askfilo.com]

- 10. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of meso-Tetrakis(2,6-dichloro-4-nitrophenyl)porphyrin (TDCNPP)

Executive Summary & Strategic Rationale

This guide details the synthesis of 5,10,15,20-tetrakis(2,6-dichloro-4-nitrophenyl)porphyrin , a highly specialized porphyrin scaffold.

The Precursor: 2,6-Dichloro-4-nitrobenzaldehyde

This aldehyde is not merely a building block; it is a strategic tool in drug discovery and catalysis.

-

Steric Control (The "Ortho Effect"): The chlorine atoms at the 2,6-positions create significant steric bulk. This prevents the rotation of the meso-aryl rings relative to the porphyrin plane, reducing aggregation and increasing solubility in organic solvents compared to flat porphyrins like TPP (tetraphenylporphyrin).

-

Electronic Tuning: The electron-withdrawing nature of the chloro and nitro groups creates an electron-deficient macrocycle, making the resulting metalloporphyrins (e.g., Fe, Mn complexes) aggressive oxidative catalysts (comparable to cytochrome P450 mimics).

-

Bioconjugation Handle: The p-nitro group is a "masked" amine. Post-synthesis reduction allows for the attachment of targeting peptides or antibodies without interfering with the porphyrin assembly.

Methodological Choice: Why Lindsey over Adler-Longo?

For this specific aldehyde, the classic Adler-Longo method (refluxing propionic acid) is not recommended . The steric hindrance of the 2,6-dichloro substitution severely inhibits the rotational freedom required for ring closure at high temperatures, often leading to linear polymerization rather than cyclization.

Therefore, this protocol utilizes the Lindsey Method (acid-catalyzed condensation at room temperature followed by oxidation), which is thermodynamically controlled to favor the porphyrinogen intermediate even with sterically bulky aldehydes.

Chemical Pathway & Mechanism[1][2]

The synthesis proceeds in two distinct phases:

-

Equilibrium Phase: Condensation of pyrrole and aldehyde to form the hexahydroporphyrin (porphyrinogen).

-

Oxidation Phase: Irreversible conversion of porphyrinogen to porphyrin using a quinone oxidant (DDQ or p-chloranil).

Workflow Visualization

Figure 1: Step-wise synthesis workflow from precursor to metalloporphyrin.

Protocol 1: Ligand Synthesis (Lindsey Method)

Target: meso-Tetrakis(2,6-dichloro-4-nitrophenyl)porphyrin (TDCNPP) Scale: 10 mmol (based on aldehyde)

Reagents & Equipment

| Component | Grade | Quantity | Role |

| This compound | >98% | 2.20 g (10 mmol) | Electrophile (Meso-carbon source) |

| Pyrrole | Distilled | 0.69 mL (10 mmol) | Nucleophile |

| Dichloromethane (DCM) | Anhydrous | 1.0 L | Solvent (High dilution is critical) |

| BF3[1]·OEt2 | 2.5 M in DCM | ~3.3 mL | Lewis Acid Catalyst |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Reagent | 1.70 g (7.5 mmol) | Oxidant |

| Triethylamine (TEA) | Reagent | ~1 mL | Quenching agent |

Step-by-Step Procedure

-

System Preparation (Critical):

-

Flame-dry a 2-liter round-bottom flask equipped with a magnetic stir bar.

-

Purge with dry Nitrogen or Argon for 15 minutes. Note: Porphyrinogen formation is reversible and oxygen-sensitive.

-

-

Reagent Solubilization:

-

Add 1.0 L of anhydrous DCM . (Concentration target: 10 mM. Do not concentrate further; high dilution prevents linear polymerization).

-

Add 2.20 g of aldehyde and 0.69 mL of pyrrole . Stir until fully dissolved.

-

-

Acid Catalysis (Porphyrinogen Formation):

-

Shield the flask from direct light (aluminum foil).

-

Add BF3·OEt2 (3.3 mL) dropwise via syringe.

-

Stir at Room Temperature (25°C) for 1 hour.

-

Checkpoint: The solution should turn from yellow/clear to a dark, reddish-brown color, indicating oligomerization.

-

-

Oxidation (Aromatization):

-

Quenching:

-

Add 1 mL of Triethylamine (TEA) to neutralize the Lewis acid.

-

Concentrate the solvent volume to ~50 mL using a rotary evaporator (< 35°C).

-

-

Purification (Flash Chromatography):

-

Pack a silica gel column.

-

Eluent: DCM/Hexanes (start 50:50, gradient to 100% DCM).

-

The first band is usually unreacted polypyrrolic tar. The second, distinct purple band is the target porphyrin.

-

Collect and dry under vacuum.[4]

-

Expected Yield: 15–25% (approx. 400–600 mg). Note: Sterically hindered porphyrins typically yield lower than TPP.

Protocol 2: Metallation (Zinc Insertion)

Target: Zn(II)-TDCNPP Complex Rationale: Zinc insertion is a standard "test" metallation. For catalytic applications (Fe, Mn), substitute the metal salt with FeCl2 or MnCl2, but perform under inert atmosphere to prevent metal oxidation before insertion.

Procedure

-

Dissolve 100 mg of Free Base TDCNPP in 20 mL of CHCl3 .

-

Prepare a saturated solution of Zinc Acetate Dihydrate (Zn(OAc)2·2H2O) in 5 mL of Methanol .

-

Add the Zinc solution to the porphyrin solution.

-

Reflux at 60°C for 2 hours.

-

Monitoring: Check UV-Vis.[1] The four Q-bands of the free base (approx. 515, 550, 590, 650 nm) will collapse into two Q-bands (approx. 550, 590 nm) upon metallation (symmetry change from D2h to D4h).

-

-

Workup:

Quality Control & Characterization

| Technique | Expected Result | Diagnostic Value |

| 1H NMR (CDCl3) | Free Base: Inner NH protons at -2.5 ppm (broad singlet). Aryl protons: Singlet at ~8.5 ppm (due to symmetry). | Disappearance of -2.5 ppm peak confirms 100% metallation. |

| UV-Vis Spectroscopy | Soret Band: Sharp peak ~420 nm.[1] Q-Bands: 4 bands (Free Base) vs. 2 bands (Metal Complex). | Confirms macrocycle integrity and metal insertion state. |

| MALDI-TOF MS | Molecular ion peak corresponding to [M]+. | Verifies absence of chlorin impurities (M+2).[7] |

Troubleshooting Decision Matrix

Use this logic flow if yields are below 10% or purity is compromised.

Figure 2: Troubleshooting logic for optimizing porphyrin synthesis.

References

-

Lindsey, J. S.; Schreiman, I. C.; Hsu, H. C.; Kearney, P. C. (1987).[8] "Rothemund and Adler-Longo reactions revisited: Synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry.

-

Lindsey, J. S. (2000). "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook. (General reference for Lindsey conditions).

-

Adler, A. D.; Longo, F. R.; Finarelli, J. D.; Goldmacher, J.; Assour, J.; Korsakoff, L. (1967). "A simplified synthesis for meso-tetraphenylporphin." Journal of Organic Chemistry. (Cited for contrast/comparison).

-

BenchChem. (2025).[4] "The Synthesis of Porphyrin Macrocycles: A Technical Guide for Researchers." (General protocol verification).

Sources

- 1. 20.210.105.67 [20.210.105.67]

- 2. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic and mechanistic aspects of a new method for ruthenium-metalation of porphyrins and Schiff-bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Schiff Base Condensation with Electron-Deficient Aldehydes

Welcome to the technical support center for optimizing Schiff base condensation reactions, with a specialized focus on electron-deficient aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of imine formation with challenging substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is my Schiff base condensation with an electron-deficient aldehyde yielding poor results?

A1: Electron-deficient aldehydes, such as nitro- or halo-substituted benzaldehydes, possess a highly electrophilic carbonyl carbon due to the presence of electron-withdrawing groups.[1] While this enhances the initial nucleophilic attack by the amine, it can also lead to a higher susceptibility to side reactions and challenges in reaching completion. Common issues include incomplete reactions, formation of stable hemiaminal intermediates that are slow to dehydrate, and degradation of starting materials or products under harsh conditions. Careful optimization of catalysts, solvents, and temperature is crucial.

Q2: What is the optimal pH for Schiff base condensation with electron-deficient aldehydes?

A2: The optimal pH for imine formation is a delicate balance. The reaction is generally acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.[2] However, excessively low pH will protonate the amine nucleophile, rendering it unreactive.[3] For most Schiff base condensations, a slightly acidic to neutral pH range (around 5-7) is often optimal.[3] For electron-deficient aldehydes, which are already highly reactive, a milder acidic catalyst like glacial acetic acid is often sufficient to promote the dehydration of the hemiaminal intermediate without deactivating the amine.[4][5]

Q3: How do I choose the right catalyst for my reaction?

A3: The choice of catalyst depends on the reactivity of both the aldehyde and the amine. For highly reactive electron-deficient aldehydes, a weak Brønsted acid like glacial acetic acid is often the catalyst of choice.[4][5] In cases where the amine is weakly nucleophilic, a stronger acid catalyst may be required. However, care must be taken to avoid the aforementioned protonation of the amine. Lewis acids, such as ZnCl₂, TiCl₄, or Sc(OTf)₃, can also be effective, particularly when dealing with less reactive amines, as they can coordinate to the carbonyl oxygen and enhance the aldehyde's electrophilicity.[2][6]

Q4: Can I run the reaction without a solvent?

A4: Solvent-free, or neat, reaction conditions can be highly effective for Schiff base synthesis and align with the principles of green chemistry. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been shown to significantly reduce reaction times and increase yields for the formation of some Schiff bases.[7] This is particularly advantageous as it can minimize side reactions and simplify product isolation.

Q5: My Schiff base is unstable and hydrolyzes back to the starting materials. How can I prevent this?

A5: The C=N imine bond is susceptible to hydrolysis, and this equilibrium can be shifted back towards the starting materials in the presence of water.[8] To prevent this, it is crucial to remove water as it is formed during the reaction. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture, or conducting the reaction in a dry solvent under an inert atmosphere.[9] Proper storage of the purified Schiff base in a desiccator is also essential.[10]

Troubleshooting Guides

Problem 1: Low or No Product Yield

| Possible Cause | Troubleshooting Step | Scientific Rationale |

| Inadequate Catalysis | Add a catalytic amount of glacial acetic acid (a few drops). If the reaction is still sluggish, consider a stronger Brønsted acid or a Lewis acid like ZnCl₂. | The dehydration of the hemiaminal intermediate is often the rate-limiting step and is acid-catalyzed. Electron-deficient aldehydes can sometimes form relatively stable hemiaminals that require catalytic assistance to eliminate water.[11] |

| Amine Protonation | If using a strong acid catalyst, ensure the pH is not too low. Consider using a weaker acid or a buffer system. | At low pH, the primary amine will be protonated to its non-nucleophilic ammonium salt, effectively halting the initial step of the reaction.[3] |

| Water Inhibition | Ensure all glassware is oven-dried and use anhydrous solvents. Consider adding molecular sieves or using a Dean-Stark trap to remove water as it forms. | The formation of a Schiff base is a reversible condensation reaction. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials (Le Chatelier's principle).[8][9] |

| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. | While electron-deficient aldehydes are reactive, the overall reaction kinetics can be influenced by the nucleophilicity of the amine and the stability of the intermediate. Refluxing for several hours is a common practice.[10] |

Problem 2: Presence of Impurities in the Final Product

| Possible Cause | Troubleshooting Step | Scientific Rationale |

| Unreacted Starting Materials | Optimize reaction conditions (catalyst, temperature, time) to drive the reaction to completion. For purification, recrystallization from a suitable solvent like ethanol is often effective. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be beneficial.[10] | Incomplete conversion is a common issue. Purification techniques that exploit differences in solubility and polarity between the product and starting materials are necessary. |

| Side Reactions (e.g., Aldol Condensation) | If the aldehyde has α-hydrogens, aldol condensation can be a competing reaction, especially under basic conditions. Ensure the reaction is not basic and consider using an acid catalyst. | The acidity of α-hydrogens in aldehydes can lead to enolate formation and subsequent self-condensation. |

| Side Reactions involving Electron-Withdrawing Groups | For nitro-substituted aldehydes, be mindful of potential reduction of the nitro group, especially if using certain metal-based catalysts or reducing agents. | The nitro group can be susceptible to reduction under certain reaction conditions, leading to the formation of an amino group and undesired byproducts.[4] |

| Hydrolysis of the Schiff Base | Work up the reaction under anhydrous conditions. During purification, avoid using protic solvents containing significant amounts of water if the Schiff base is particularly labile. | The imine bond is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[8] |

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from an Electron-Deficient Aldehyde

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the electron-deficient aldehyde (1.0 eq.) in a minimal amount of absolute ethanol.

-

To this solution, add an equimolar amount of the primary amine (1.0 eq.).

-

Add a few drops of glacial acetic acid as a catalyst.[5]

-

Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid Schiff base product that precipitates is collected by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[10]

Microwave-Assisted Synthesis (Solvent-Free)

-

In a microwave-safe vessel, combine the electron-deficient aldehyde (1.0 eq.) and the primary amine (1.0 eq.).

-

If necessary, add a catalytic amount of a solid acid catalyst.

-

Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for a short duration (typically 2-10 minutes).[7]

-

Monitor the reaction by TLC.

-

After completion, allow the mixture to cool. The solid product can often be purified by recrystallization.

Visualizing the Process

Reaction Mechanism

Caption: A guide for selecting the appropriate catalyst.

References

-

Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

-

International Science Community Association. (2015, May 15). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Retrieved from [Link]

-

(n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). 117 Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. Retrieved from [Link]

-

Troisi, L., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. Retrieved from [Link]

-

Wang, B., et al. (n.d.). Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester. Chemical Science. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. Retrieved from [Link]

-

Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of Schiff's base from carbonyl compounds in acid catalyzed dehydration. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected Optimization of Reaction Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

-

PMC. (n.d.). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of aromatic aldehydes with aromatic amines. Retrieved from [Link]

-

Redalyc.org. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Condensation reaction of benzaldehyde with p-nitroacetophenone. Retrieved from [Link]

-

PubMed. (2022, March 7). Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters. Retrieved from [Link]

-

ACS. (n.d.). Hybrid Lewis Acid/Lewis Base Catalysts for Asymmetric Carbon-Carbon Bond Formation. Retrieved from [Link]

-

Semantic Scholar. (2013, September 1). Catalytic Methods for Imine Synthesis. Retrieved from [Link]

-

Chemical Science. (2020, January 31). n → π interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media*. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of Schiff reagent aldehyde adducts and the mechanism of the Schiff reaction as determined by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PMC. (n.d.). Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Retrieved from [Link]

-